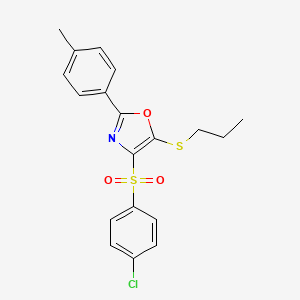
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated for the treatment of various autoimmune and inflammatory diseases.
Mecanismo De Acción
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of autoimmune and inflammatory diseases. By blocking the JAK-STAT pathway, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been shown to have significant biochemical and physiological effects on the immune system. It can reduce the proliferation and activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can also reduce the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and monocyte chemoattractant protein-1 (MCP-1), and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can prevent the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, its ability to inhibit multiple cytokines simultaneously, and its potential for use in combination therapy with other drugs. However, there are also some limitations to its use in lab experiments, such as its potential for off-target effects, its potential for inducing immunosuppression, and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research and development of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole. One direction is to investigate its potential for use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its therapeutic efficacy and reduce its side effects. Another direction is to investigate its potential for use in other autoimmune and inflammatory diseases, such as lupus, asthma, and type 1 diabetes. Furthermore, there is a need to investigate the long-term safety and efficacy of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole in clinical trials, as well as to develop new JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with propylthiol to form 4-chlorobenzenesulfonylethylthiol. This intermediate is then reacted with p-tolylacetic acid to produce the corresponding acid chloride, which is further reacted with 2-amino-4-(4-chlorophenyl)-5-methylthiazole to form the oxazole ring. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to effectively inhibit the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the pathogenesis of these diseases. 4-((4-Chlorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has also been investigated for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRAIKZIQAFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
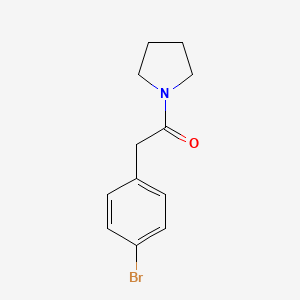
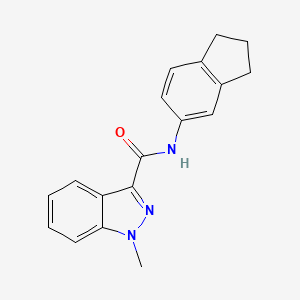
![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)

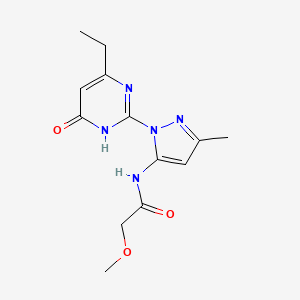
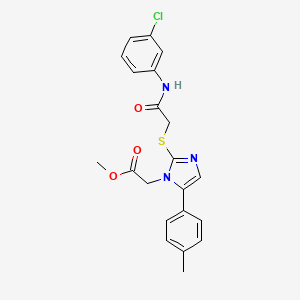
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)
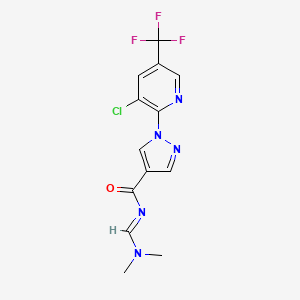

![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)